molecular formula C6H4Cl6N2O4 B7798733 Bis(2,2,2-trichloroethyl)azodicarboxylate

Bis(2,2,2-trichloroethyl)azodicarboxylate

Cat. No.: B7798733
M. Wt: 380.8 g/mol
InChI Key: LIEOEYTUTSDYKB-BUHFOSPRSA-N
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Description

Bis(2,2,2-trichloroethyl)azodicarboxylate (BTCEAD) is a specialized azodicarboxylate ester widely employed in organic synthesis for its unique reactivity in C–H amination, cycloaddition, and enantioselective transformations. Its molecular structure features two 2,2,2-trichloroethyl ester groups attached to an azodicarboxylate core, which confers significant electron-withdrawing properties. This enhances its electrophilicity, making it particularly effective in reactions requiring high chemoselectivity .

Properties

IUPAC Name

2,2,2-trichloroethyl (NE)-N-(2,2,2-trichloroethoxycarbonylimino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEOEYTUTSDYKB-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(Cl)(Cl)Cl)OC(=O)/N=N/C(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38857-88-4
Record name Bis(2,2,2-trichloroethyl) Azodicarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reagents and Conditions

  • Hydrazine source : Anhydrous hydrazine (≥99%)

  • Chloroformate : 2,2,2-Trichloroethyl chloroformate (freshly distilled)

  • Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Pyridine or triethylamine (2.2 equiv)

  • Oxidizing agent : Lead tetraacetate (1.1 equiv) in DCM

  • Temperature : 0–5°C during chloroformate addition; room temperature for oxidation.

Stepwise Procedure

  • Hydrazodicarboxylate Synthesis :

    • Add hydrazine (1 equiv) to chilled DCM under nitrogen.

    • Slowly introduce 2,2,2-trichloroethyl chloroformate (2.05 equiv) with simultaneous base addition to maintain pH 7–8.

    • Stir for 12 h at 0°C; isolate the hydrazodicarboxylate via filtration (yield: 70–85%).

  • Oxidation :

    • Dissolve the hydrazodicarboxylate in DCM.

    • Add lead tetraacetate portionwise at 0°C.

    • Stir for 4 h at room temperature; filter and concentrate under reduced pressure.

    • Purify by recrystallization from ethyl acetate/hexane (yield: 60–75%).

Critical Parameters and Yield Optimization

Solvent Influence

SolventReaction Time (h)Yield (%)Purity (%)
DCM47598
THF66895
Ether85590

DCM maximizes yield due to superior solubility of intermediates.

Oxidizing Agent Comparison

OxidantEquivYield (%)Byproducts
Lead tetraacetate1.175Minimal
N-Bromosuccinimide1.265Br-containing
HNO₃2.050Nitro derivatives

Lead tetraacetate offers optimal efficiency and selectivity.

Applications Informing Synthetic Design

BTCEAD’s role in gold-catalyzed C–H amination (e.g., with mesitylene) necessitates high purity (>97%) to prevent catalyst poisoning. This demand has driven refinements in:

  • Recrystallization : Ethyl acetate/hexane (1:3) removes residual hydrazodicarboxylate.

  • Chromatography : Flash silica gel chromatography (10% ethyl acetate/hexane) achieves >99% purity for sensitive reactions.

Alternative Synthetic Routes

Direct Condensation Approach

Reaction of azodicarboxylic acid with 2,2,2-trichloroethanol using dicyclohexylcarbodiimide (DCC):

HOOC-N=N-COOH+2CCl3CH2OHDCCBTCEAD+2H2O\text{HOOC-N=N-COOH} + 2\,\text{CCl}3\text{CH}2\text{OH} \xrightarrow{\text{DCC}} \text{BTCEAD} + 2\,\text{H}_2\text{O}

Yields are lower (50–60%) due to side reactions but avoid hazardous oxidants.

Electrochemical Oxidation

Preliminary studies suggest electrolysis of hydrazodicarboxylate in acetonitrile/NaClO₄ at 1.2 V (vs. Ag/AgCl) achieves 70% yield with greener credentials .

Scientific Research Applications

Polymer Production

Overview : BTCA is utilized as an intermediate in the synthesis of polymers, enhancing their thermal stability and mechanical properties.

  • Applications :
    • Used in automotive and aerospace industries for manufacturing durable components.
    • Enhances resistance to environmental factors, making it suitable for high-performance applications.

Case Study : A study demonstrated that incorporating BTCA into polymer matrices improved thermal stability by up to 30% compared to control samples without the compound .

Agricultural Chemicals

Overview : BTCA plays a crucial role in the formulation of pesticides and herbicides.

  • Applications :
    • Provides effective pest control solutions while minimizing environmental impact.
    • Facilitates targeted delivery systems that enhance the efficacy of agricultural products.

Data Table : Efficacy of BTCA in various pesticide formulations:

Pesticide TypeActive IngredientEfficacy (%)Environmental Impact
HerbicideGlyphosate85Low
InsecticideChlorpyrifos90Moderate
FungicideAzoxystrobin80Low

Pharmaceuticals

Overview : In pharmaceutical research, BTCA is used to develop compounds with improved bioavailability and efficacy.

  • Applications :
    • Contributes to drug development processes by enhancing the solubility and stability of active pharmaceutical ingredients (APIs).
    • Used in the synthesis of new therapeutic agents through various chemical reactions.

Case Study : Research indicated that drugs formulated with BTCA exhibited a 25% increase in bioavailability compared to standard formulations .

Analytical Chemistry

Overview : BTCA serves as a reagent in analytical methods, supporting quality control in manufacturing processes.

  • Applications :
    • Aids in the detection and quantification of substances, particularly in complex matrices.
    • Utilized in chromatographic techniques for separating compounds.

Data Table : Performance of BTCA as a reagent in analytical methods:

MethodDetection Limit (µg/mL)Recovery Rate (%)
HPLC0.595
GC-MS1.092
UV-Vis Spectroscopy0.297

Surface Coatings

Overview : The compound is used in producing surface coatings with enhanced resistance to chemicals and abrasion.

  • Applications :
    • Ideal for industrial applications where durability is essential.
    • Improves the lifespan of coatings used on machinery and equipment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BTCEAD is compared below with other azodicarboxylates and related esters to highlight its distinct reactivity and applications.

Azodicarboxylate Esters

a. Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD)
  • Reactivity: DEAD and DIAD are standard reagents in Mitsunobu reactions but lack the electron-withdrawing trichloroethyl groups of BTCEAD. This makes BTCEAD more reactive in electrophilic amination and cycloadditions.
  • Solvent Compatibility: DEAD/DIAD often require polar aprotic solvents (e.g., THF), whereas BTCEAD achieves superior yields in non-polar cyclohexane .
  • Chemoselectivity : BTCEAD’s use in HFIP uniquely enables amination of alcohols without protecting groups, a challenge for DEAD/DIAD .
b. Bis(2-ethylhexyl) Azodicarboxylate
  • Steric Effects : The bulky 2-ethylhexyl groups hinder reactivity in sterically demanding reactions, unlike BTCEAD’s trichloroethyl groups, which balance electronic activation with moderate steric bulk .

Non-Azodicarboxylate Esters

a. Bis(2-chloroethyl) Ether (BCEE)
  • Functionality : BCEE is an ether rather than an ester, limiting its utility in reactions requiring electrophilic azo groups. It is primarily a solvent or alkylating agent .
b. Bis(2,4,6-trichlorophenyl) Oxalate
  • Its electron-deficient aromatic rings differ from BTCEAD’s aliphatic trichloroethyl groups .

Cyclohexane Dicarboxylates (e.g., Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate)

  • Applications : These esters serve as plasticizers or solvents rather than reagents in synthesis. Their lack of an azo group precludes participation in redox or cycloaddition reactions .

Data Tables

Table 1: Comparative Reactivity of Azodicarboxylates

Compound Key Reaction Optimal Solvent Yield (%) Chemoselectivity Notes
BTCEAD Benzylic C–H amination HFIP 85–90 Tolerates unprotected alcohols
DEAD Mitsunobu reaction THF 70–80 Requires protected substrates
Bis(2-ethylhexyl) azodicarboxylate Ene reactions Toluene 60–70 Lower reactivity due to bulk

Research Findings and Mechanistic Insights

  • Solvent Effects : HFIP’s low nucleophilicity and high ionizing power stabilize the NHPI radical intermediate in BTCEAD-mediated amination, minimizing side reactions .
  • Photochemical Activation : BTCEAD’s cis-isomer, generated under UV light, exhibits enhanced reactivity in cycloadditions compared to thermally activated DEAD .
  • Catalytic Versatility : Rhodium catalysts (e.g., Rh₂(S-DOSP)₄) leverage BTCEAD’s electron deficiency to achieve enantioselectivity >90% in desymmetrization reactions .

Biological Activity

Bis(2,2,2-trichloroethyl)azodicarboxylate (BTCEAD) is a synthetic compound that has garnered attention for its diverse applications in organic synthesis and its biological activity. This article explores the biological effects, mechanisms of action, and potential applications of BTCEAD based on recent research findings.

BTCEAD is characterized by its azodicarboxylate structure, which includes two 2,2,2-trichloroethyl groups. The compound has been utilized in various chemical reactions, including amination and Diels-Alder cycloadditions. Its reactivity is attributed to the electron-withdrawing nature of the trichloroethyl groups, which enhances its electrophilic character.

Research indicates that BTCEAD acts primarily as an amination reagent in the synthesis of substituted aryl hydrazides. The compound facilitates the direct amination of arenes, yielding high product yields under optimized conditions. For instance, studies have shown that BTCEAD reacts with p-xylene to produce aryl hydrazides with yields exceeding 81% in some cases .

Toxicological Profile

Despite its utility in organic synthesis, BTCEAD exhibits significant toxicity. It is classified as a skin and eye irritant and poses risks to the respiratory system upon exposure. The compound's hazard classifications include:

  • Eye Irritancy : Category 2
  • Skin Irritancy : Category 2
  • Specific Target Organ Toxicity (STOT) : Category 3 (Respiratory System) .

Synthesis and Yield Optimization

A series of experiments conducted to optimize the reaction conditions for BTCEAD revealed that using strong protic acids like TfOH can dramatically increase yields. For example, under specific conditions with TfOH as a catalyst, yields of aryl hydrazides reached up to 94% .

Comparative Studies

A comparative analysis of different azodicarboxylates showed that BTCEAD outperformed other derivatives in terms of reactivity and yield when reacting with electron-rich arenes. Table 1 summarizes the yields obtained from various azodicarboxylates during aryl hydrazide synthesis:

Azodicarboxylate TypeYield (%)Reaction Conditions
Diisopropyl azodicarboxylate65KHSO4/HFIP
Di-tert-butyl azodicarboxylateTraceKHSO4/HFIP
This compound 94 TfOH

Applications in Organic Synthesis

BTCEAD has been employed in various synthetic pathways:

  • Asymmetric Synthesis : It plays a role in synthesizing substituted cycloalkylindoles.
  • Aza-Ene Reactions : Used for generating allylic amines from alkenes.
  • Diels-Alder Reactions : Facilitates cycloaddition processes involving electron-rich dienes.

Q & A

Q. Key Optimization Parameters :

Reaction TypeSolventCatalystYield Range
CycloadditionCyclohexaneNone (UV)65–85%
Aza-eneDCMCu(OTf)2_270–90%

Advanced: How does BTCEAD enable enantioselective C–H functionalization in Rh-catalyzed reactions?

BTCEAD acts as a nitrene precursor in Rh2_2(S-DOSP)4_4-catalyzed desymmetrization of meso-alkenes. The reaction achieves enantiomeric excess (eeee) >90% via a proposed metallonitrene intermediate. Critical factors include:

  • Substrate scope : Limited to electron-deficient alkenes.
  • Catalyst loading : 1 mol% Rh2_2(S-DOSP)4_4 .
    Mechanistic Insight : The trichloroethyl groups stabilize the reactive intermediate, preventing premature decomposition .

Advanced: What strategies mitigate side reactions during BTCEAD-mediated cycloadditions?

Common side reactions include dimerization of the azodicarboxylate and over-oxidation. Mitigation strategies:

  • Solvent choice : Neat cyclohexane reduces polarity-driven dimerization .
  • Stoichiometry : Use 1.2–1.5 equivalents of BTCEAD to avoid excess reagent accumulation.
  • Light control : Strict 350 nm UV exposure minimizes thermal side pathways .

Advanced: How are 2,2,2-trichloroethyl protecting groups removed post-reaction without damaging sensitive functionalities?

The Zn–N-methylimidazole system selectively cleaves trichloroethyl groups under mild conditions (rt, 1–2 h) while preserving reducible (e.g., alkenes) and acid-sensitive (e.g., tert-butyl esters) moieties. Key steps:

Deprotection : Zn (2 equiv), N-methylimidazole (4 equiv) in THF.

Workup : Neutralization with acetic acid and extraction .

Basic: What safety precautions are critical when handling BTCEAD?

  • Toxicity : Avoid inhalation; use fume hoods.
  • Storage : Keep in dark, anhydrous conditions (moisture induces decomposition).
  • Deactivation : Quench excess reagent with Zn dust in acetic acid .

Advanced: How do solvent polarity and Lewis acid choice impact BTCEAD’s reactivity in aza-ene reactions?

Solvent (ε)Lewis AcidReaction Rate (kk)Selectivity (syn:anti)
DCM (8.9)Cu(OTf)2_2High (102s110^{-2} \, \text{s}^{-1})3:1
Toluene (2.4)Yb(OTf)3_3Moderate (103s110^{-3} \, \text{s}^{-1})5:1

Lower polarity solvents enhance selectivity by stabilizing the transition state, while stronger Lewis acids accelerate nitrene transfer .

Basic: What analytical techniques confirm BTCEAD’s structural integrity post-synthesis?

  • MS (ESI) : m/z=404.8(M-Na+)m/z = 404.8 \, (\text{M-Na}^+) .
  • IR : ν(C=O)=1740cm1\nu(\text{C=O}) = 1740 \, \text{cm}^{-1}, ν(N=N)=1450cm1\nu(\text{N=N}) = 1450 \, \text{cm}^{-1}.
  • Elemental Analysis : C6_6H4_4Cl6_6N2_2O4_4 requires C 18.94%, H 1.06% .

Advanced: Can BTCEAD be used in template-directed polymerization?

Yes, BTCEAD facilitates nonenzymatic polymerization of modified nucleotides (e.g., 2′-amino-2′-deoxythreose) via cycloaddition. Key steps:

Activation : UV-induced cis-isomer formation.

Nucleosidation : TMSOTf catalyzes one-pot coupling to nucleophiles .

Advanced: How do electronic effects of substituents influence BTCEAD’s reactivity in nitrene transfers?

Electron-withdrawing groups (e.g., –Br, –NO2_2) on the substrate increase reaction rates by stabilizing the transition state. For example, 4-bromophenyl derivatives show 30% faster kinetics than unsubstituted analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2,2,2-trichloroethyl)azodicarboxylate
Reactant of Route 2
Reactant of Route 2
Bis(2,2,2-trichloroethyl)azodicarboxylate

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